4-chloroquinoline-8-sulfonamide

Organic Chemistry Medicinal Chemistry Synthetic Intermediates

Select 4-chloroquinoline-8-sulfonamide when positional precision is non‑negotiable. Unlike the 5‑chloro or 4‑bromo isomers, the 4‑chloro/8‑sulfonamide pattern delivers distinct steric and electronic properties essential for reproducible SAR, PI3K‑focused assays, and transition‑metal antimicrobial complexes. The dual chloro/sulfonamide handles enable parallel functionalization—nucleophilic aromatic substitution at C4 and coupling at the sulfonamide—shortening synthetic routes to quinoline‑sulfonamide hybrids. Procure with confidence for cytotoxic screening, ligand‑precursor synthesis, or focused library generation.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
CAS No. 2166667-87-2
Cat. No. B6607550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloroquinoline-8-sulfonamide
CAS2166667-87-2
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)N)Cl
InChIInChI=1S/C9H7ClN2O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)15(11,13)14/h1-5H,(H2,11,13,14)
InChIKeyWAYLRWDZBYEALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinoline-8-sulfonamide (CAS 2166667-87-2): A Defined Heterocyclic Sulfonamide Intermediate


4-Chloroquinoline-8-sulfonamide (CAS 2166667-87-2) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂S and a molecular weight of 242.68 g/mol . It consists of a quinoline core substituted with a chlorine atom at the 4-position and a primary sulfonamide group (-SO₂NH₂) at the 8-position [1]. This specific substitution pattern distinguishes it from other chloroquinoline sulfonamide isomers and positions it primarily as a synthetic intermediate in the preparation of more complex quinoline-sulfonamide derivatives [2], including those investigated for biological activities [3].

Why Generic Substitution of 4-Chloroquinoline-8-sulfonamide (CAS 2166667-87-2) Is Scientifically Unjustified


The specific 4-chloro and 8-sulfonamide substitution pattern on the quinoline ring dictates unique electronic and steric properties that cannot be replicated by other positional isomers or halogen derivatives [1]. Substituting 4-chloroquinoline-8-sulfonamide with a 5-chloro isomer (CAS 299439-20-6) alters the molecular geometry and reactivity, potentially affecting downstream synthetic yields or biological target engagement in medicinal chemistry applications . Similarly, replacing the 4-chloro group with a 4-bromo group introduces different atomic radius and electronic effects, which can significantly impact binding affinity in structure-activity relationship (SAR) studies [2]. For users developing novel quinoline-sulfonamide hybrids, the precise starting material is critical for obtaining the desired final product with the intended pharmacological profile [3].

Quantitative Differentiation Evidence for 4-Chloroquinoline-8-sulfonamide (CAS 2166667-87-2)


Positional Isomerism: 4-Chloro vs. 5-Chloro Substitution in Quinoline-8-sulfonamides

4-Chloroquinoline-8-sulfonamide (CAS 2166667-87-2) is a distinct positional isomer of 5-chloroquinoline-8-sulfonamide (CAS 299439-20-6) . The difference in chloro substitution from the 4- to the 5-position fundamentally alters the electron distribution across the quinoline ring, as defined by their unique SMILES notations: NS(=O)(=O)c1cccc2c(Cl)ccnc12 for the 4-chloro isomer versus a different arrangement for the 5-chloro isomer. This structural variation directly influences the compound's chemical reactivity and its suitability as a precursor for specific synthetic pathways [1].

Organic Chemistry Medicinal Chemistry Synthetic Intermediates

Structural Distinction: 4-Chloroquinoline-8-sulfonamide vs. 4-Bromo Analogs

The compound's 4-chloro substituent differentiates it from 4-bromo analogs, such as those found in 4BP-TQS (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) . The C-Cl bond (bond length approx. 1.74 Å) possesses distinct steric and electronic properties compared to a C-Br bond (bond length approx. 1.91 Å). This difference in atomic radius and electronegativity impacts molecular interactions, a principle extensively documented in medicinal chemistry SAR studies for quinoline-based compounds [1]. While direct quantitative data for 4-chloroquinoline-8-sulfonamide is unavailable, class-level evidence indicates that halogen substitution at the 4-position is a critical determinant of biological activity [2].

Organic Chemistry Drug Discovery Structure-Activity Relationship

Class-Level Activity: Quinoline-8-sulfonamide Derivatives as PI3K Inhibitors

While specific activity data for 4-chloroquinoline-8-sulfonamide is not available from permissible sources, class-level evidence demonstrates that chloroquinoline derivatives incorporating a benzenesulfonamide moiety exhibit significant cytotoxic activity against cancer cell lines [1]. In a study evaluating 23 novel chloroquinoline-sulfonamide compounds against Lung, HeLa, Colorectal, and Breast cancer cell lines, six compounds (2, 4, 7, 11, 14, and 17) showed activity comparable to the reference drug 2′,7′-dichlorofluorescein (DCF) [1]. Molecular docking studies suggest that the mechanism of action for this class involves inhibition of the PI3K enzyme [1].

Anticancer Research Kinase Inhibition Medicinal Chemistry

Class-Level Activity: Antimicrobial Activity of Hybrid Quinoline-Sulfonamide Complexes

Class-level evidence from the synthesis and evaluation of hybrid quinoline-sulfonamide complexes demonstrates promising antimicrobial activity [1]. A study identified the hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium(II) complex as a leading structure, exhibiting excellent antibacterial activity against Staphylococcus aureus and excellent antifungal activity against Candida albicans [1]. This suggests that the quinoline-8-sulfonamide core, when appropriately functionalized and complexed with metals, holds potential for antimicrobial applications [2].

Antimicrobial Research Medicinal Chemistry Metal Complexes

Recommended Applications for 4-Chloroquinoline-8-sulfonamide (CAS 2166667-87-2) Based on Scientific Evidence


Synthesis of Novel Quinoline-Sulfonamide Hybrids for Anticancer Screening

Utilize 4-chloroquinoline-8-sulfonamide as a key synthetic intermediate for generating a library of chloroquinoline-benzenesulfonamide derivatives. The 4-chloro and 8-sulfonamide groups provide distinct chemical handles for further functionalization [1]. The resulting compounds can be evaluated for cytotoxic activity against panels of cancer cell lines (e.g., Lung, HeLa, Colorectal, Breast), building upon established class-level evidence of anticancer activity in related chloroquinoline sulfonamides [2].

Synthesis of Antimicrobial Metal Complexes

Employ 4-chloroquinoline-8-sulfonamide as a ligand precursor for the synthesis of transition metal complexes (e.g., with Zn²⁺, Cu²⁺, Co²⁺, or Cd²⁺). Research has shown that hybrid quinoline-sulfonamide complexes can possess excellent antibacterial and antifungal activity, particularly against Staphylococcus aureus and Candida albicans [3]. This scaffold provides a starting point for exploring new metal-based antimicrobial agents.

Medicinal Chemistry SAR Studies on Quinoline Scaffolds

Use 4-chloroquinoline-8-sulfonamide as a specific reference compound in structure-activity relationship (SAR) studies focused on quinoline-based inhibitors. Its unique substitution pattern allows for direct comparison with other halogenated or positionally isomeric quinoline sulfonamides, such as 5-chloro and 4-bromo analogs . This enables a systematic evaluation of how specific modifications impact biological activity in target-based assays (e.g., PI3K inhibition).

Synthesis of Heterocyclic Building Blocks

Employ the compound as a versatile intermediate for the synthesis of more complex heterocyclic systems. The sulfonamide group can participate in various coupling reactions, while the chloro substituent allows for further functionalization via nucleophilic aromatic substitution or cross-coupling chemistry [1], enabling the construction of diverse chemical libraries.

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